molecular formula C10H10Cl3N3O B13461489 4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride

4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride

Cat. No.: B13461489
M. Wt: 294.6 g/mol
InChI Key: XCGDBWQOBUBWSJ-UHFFFAOYSA-N
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Description

4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride typically involves the reaction of 2-chloropyrimidine with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, N-oxides, and various coupled products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H10Cl3N3O

Molecular Weight

294.6 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxyaniline;dihydrochloride

InChI

InChI=1S/C10H8ClN3O.2ClH/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8;;/h1-6H,12H2;2*1H

InChI Key

XCGDBWQOBUBWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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